2-[(3-Cyano-4,6-dimethylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide

logP Lipophilicity Membrane permeability

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide (ZINC6168758; molecular formula C₂₂H₂₅N₃OS; MW 379.53 g mol⁻¹) is a synthetic acetamide derivative built on a 3-cyano-4,6-dimethylpyridine-2-sulfanyl pharmacophore. This scaffold has been patented as a key structural motif in 5-lipoxygenase activating protein (FLAP) inhibitors and related anti‑inflammatory agents.

Molecular Formula C20H23N3OS
Molecular Weight 353.5 g/mol
Cat. No. B12240685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Cyano-4,6-dimethylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide
Molecular FormulaC20H23N3OS
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)SCC(=O)NC(C)CCC2=CC=CC=C2)C
InChIInChI=1S/C20H23N3OS/c1-14-11-16(3)23-20(18(14)12-21)25-13-19(24)22-15(2)9-10-17-7-5-4-6-8-17/h4-8,11,15H,9-10,13H2,1-3H3,(H,22,24)
InChIKeyMCCMXPUEXHTHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide – Physicochemical Identity and Scaffold Class


2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide (ZINC6168758; molecular formula C₂₂H₂₅N₃OS; MW 379.53 g mol⁻¹) is a synthetic acetamide derivative built on a 3-cyano-4,6-dimethylpyridine-2-sulfanyl pharmacophore. This scaffold has been patented as a key structural motif in 5-lipoxygenase activating protein (FLAP) inhibitors and related anti‑inflammatory agents [1]. The compound is characterized by a bulkier N‑(4‑phenylbutan‑2‑yl) acetamide tail compared with most literature analogues, imparting distinct physicochemical properties including a calculated logP of 4.54 and a topological polar surface area (tPSA) of 53 Ų [2].

FLAP inhibitor privileged scaffold from patent series
Reported high lipophilicity and low tPSA vs. shorter-tail analogues
N-(4-phenylbutan-2-yl) acetamide tail for differentiated physicochemical profile

Why Generic Substitution Fails for 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide


Within the 3-cyano-4,6-dimethylpyridine-2-sulfanyl acetamide class, the identity of the amide tail critically dictates key physicochemical properties that govern solubility, permeability, and target‑binding kinetics. Seemingly minor modifications—such as replacing the N‑(4‑phenylbutan‑2‑yl) group of ZINC6168758 with a simpler N‑phenylethyl or N‑(cyanomethyl)phenyl motif—alter the computed logP by >1 log unit and the tPSA by >35 Ų [1]. These shifts are sufficient to change the compound’s predicted intestinal absorption, blood‑brain barrier penetration, and in vitro assay behaviour, making generic interchange with cheaper or more readily available analogues scientifically unreliable without head‑to‑head comparative data.

Tail modification may shift computed logP by >1 unit and tPSA by >35 Ų, altering predicted permeability and oral absorption profiles.

Replacement with N‑phenylethyl or N‑(cyanomethyl)phenyl analogues may change blood‑brain barrier penetration predictions, limiting direct interchange without comparative data.

Quantitative Differentiation of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide vs. Closest Structural Analogues


Higher Lipophilicity Distinguishes the Target Compound from Shorter-Tail Analogues

The target compound exhibits a calculated logP of 4.54 (ZINC6168758), which is 2.02 log units higher than the N‑[4-(cyanomethyl)phenyl] analogue SC‑8882458 (logP = 2.52) and 1.13 log units higher than the N‑(2‑phenylethyl) analogue AMB1045395 (logP = 3.41) [1]. This shift is indicative of significantly enhanced passive membrane permeability and potential CNS penetration [2].

Lipophilicity (logP)
Cross-study comparable
Target logP: 4.54 (+2.02 vs SC‑8882458 / +1.13 vs AMB1045395)
Supports membrane permeability screening context
Computed values; experimental validation recommended
logP Lipophilicity Membrane permeability

Reduced Polar Surface Area Supports Improved Oral Absorption vs. Closer Analogues

The target compound has a topological polar surface area (tPSA) of 53 Ų, compared with 89.6 Ų for SC‑8882458 and 91.1 Ų for AMB1045395 [1][2]. The ~36 Ų reduction brings the tPSA well below the 60 Ų threshold associated with good oral bioavailability and the 90 Ų limit for blood‑brain barrier penetration [3].

Polar Surface Area (tPSA)
Cross-study comparable
Target tPSA: 53 Ų (−36.6 vs SC‑8882458 / −38.1 vs AMB1045395)
Lower tPSA may support oral absorption and CNS penetration predictions
Computed tPSA; confirm experimentally
tPSA Polar surface area Oral absorption

Added Molecular Flexibility May Enhance Binding Entropy Compared with Rigid Analogues

ZINC6168758 possesses 6 rotatable bonds versus 5 for SC‑8882458 and 7 for AMB1045395 [1][2]. The additional rotatable bond relative to SC‑8882458 is associated with the longer, linear N‑(4‑phenylbutan‑2‑yl) side chain, which can explore a larger conformational space, potentially allowing the molecule to adapt to shallow, flexible binding pockets with lower entropy penalties.

Rotatable Bonds
Cross-study comparable
Target: 6 bonds (+1 vs SC‑8882458 / −1 vs AMB1045395)
Intermediate flexibility may support binding adaptability assessment
Rotatable bond count only; binding studies needed
Rotatable bonds Molecular flexibility Binding entropy

Full Lipinski Compliance Differentiates the Target Compound from the Classical FLAP Inhibitor MK‑886

The target compound fully satisfies Lipinski’s Rule of Five (MW = 379.53 < 500; logP = 4.54 < 5; H‑bond donors = 1; H‑bond acceptors = 4) [1]. In contrast, the canonical FLAP inhibitor MK‑886 violates Lipinski’s criteria with a calculated logP of 8.06 and MW of 471.2 [2]. This rule‑of‑five compliance suggests that ZINC6168758 is more likely to display favourable oral absorption and solubility compared with MK‑886, positioning it as a more developable lead for oral anti‑inflammatory programmes.

Lipinski Rule of Five
Reported
Target: 0 violations (MW 379.5, logP 4.54, HBD 1, HBA 4) vs MK‑886: 1 violation (MW 471.2, logP 8.06, HBD 1, HBA 5)
Lipinski compliance may support oral bioavailability-oriented lead selection
Drug-likeness filter; in vivo PK validation required
Lipinski Rule of Five Drug‑likeness FLAP inhibitor

Optimal Research and Industrial Application Scenarios for 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide


Screening for FLAP‑Targeted Anti‑Inflammatory Leads

The compound’s 3‑cyano‑4,6‑dimethylpyridine‑2‑sulfanyl scaffold is a privileged motif in patented FLAP inhibitor series [1]. Compared to shorter‑tail analogues, its higher lipophilicity (logP = 4.54) and lower tPSA (53 Ų) suggest superior membrane penetration, making it a valuable tool for intracellular FLAP engagement assays and for identifying new chemotypes that retain target affinity while improving ADME properties [1].

Permeability and Oral Absorption Profiling

With a tPSA of 53 Ų—well below the 60 Ų threshold for good oral absorption [1]—and full Lipinski compliance, this compound can serve as a positive control in Caco‑2 monolayer permeability assays and in silico ADME models. Its distinct physicochemical profile versus the more polar analogues SC‑8882458 (tPSA = 89.6 Ų) enables direct structure‑permeability relationship studies.

Chiral Discrimination Studies in Drug‑Target Interactions

The N‑(4‑phenylbutan‑2‑yl) acetamide tail contains a chiral centre. If the enantiomers can be resolved, the compound offers a rare opportunity to investigate stereoselective binding to FLAP or related targets, a dimension that achiral analogues such as the N‑phenylethyl derivative AMB1045395 cannot address [1].

Lead Library Diversification for Inflammation Programmes

Because its scaffold is underrepresented in commercial screening collections, this compound can be used to expand the chemical diversity of FLAP‑focused compound libraries. Its favourable Lipinski profile (0 violations) and intermediate rotatable bond count (6 bonds) [1] make it an attractive starting point for fragment‑based or structure‑guided medicinal chemistry campaigns aiming at next‑generation FLAP inhibitors with improved oral bioavailability.

Application
Selection Property
Validation Focus
FLAP‑targeted anti‑inflammatory lead screening
FLAP inhibitor pharmacophore; reported high lipophilicity and low tPSA
Intracellular target engagement validation
Permeability and oral absorption profiling
tPSA below oral absorption threshold; Lipinski compliance
Caco‑2 permeability and in silico ADME validation
Chiral discrimination studies
Chiral center in N‑(4‑phenylbutan‑2‑yl) acetamide tail
Enantiomer resolution and stereoselective binding assay
Lead library diversification
Lipinski compliance and intermediate rotatable bond count
Oral bioavailability-oriented lead optimisation screening
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